molecular formula C19H25N3O2 B11135087 N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11135087
M. Wt: 327.4 g/mol
InChI Key: URRPSTFRJQGLIV-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction using an appropriate butanoyl chloride derivative.

    Cycloheptyl Group Addition: The cycloheptyl group can be added via an amide coupling reaction using cycloheptylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the butanamide side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the cycloheptyl group and the butanamide side chain. These features may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-cycloheptyl-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C19H25N3O2/c23-18(21-15-8-3-1-2-4-9-15)12-7-13-22-14-20-17-11-6-5-10-16(17)19(22)24/h5-6,10-11,14-15H,1-4,7-9,12-13H2,(H,21,23)

InChI Key

URRPSTFRJQGLIV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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